Cas no 1352514-67-0 (3-(4-Isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol)

3-(4-Isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol is a sulfonamide-based heterocyclic compound featuring a pyridine core functionalized with a hydroxyl group and a 4-isopropylpiperazine sulfonyl moiety. This structure confers versatility in medicinal chemistry and drug development, particularly as a potential intermediate for bioactive molecules. The isopropyl-piperazine group enhances solubility and bioavailability, while the sulfonyl linkage contributes to stability and binding affinity in target interactions. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies and the synthesis of pharmacologically active compounds. The compound’s purity and synthetic reproducibility are critical for research applications in kinase inhibition or receptor modulation.
3-(4-Isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol structure
1352514-67-0 structure
Product name:3-(4-Isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol
CAS No:1352514-67-0
MF:C12H19N3O3S
MW:285.36256146431
CID:5159427

3-(4-Isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol
    • Inchi: 1S/C12H19N3O3S/c1-10(2)14-5-7-15(8-6-14)19(17,18)12-9-13-4-3-11(12)16/h3-4,9-10H,5-8H2,1-2H3,(H,13,16)
    • InChI Key: KWZMAKSKLBRFEF-UHFFFAOYSA-N
    • SMILES: C1=NC=CC(O)=C1S(N1CCN(C(C)C)CC1)(=O)=O

3-(4-Isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM495768-1g
3-((4-Isopropylpiperazin-1-yl)sulfonyl)pyridin-4-ol
1352514-67-0 97%
1g
$441 2022-09-03

Additional information on 3-(4-Isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol

3-(4-Isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol: A Comprehensive Overview

The compound with CAS No. 1352514-67-0, commonly referred to as 3-(4-isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a pyridine ring substituted at the 4-position with a hydroxyl group and at the 3-position with a sulfonyl group attached to a piperazine ring that is further substituted with an isopropyl group. These structural elements contribute to its potential applications in drug discovery and materials science.

Recent studies have highlighted the importance of sulfonamide-containing compounds like this one in the development of new therapeutic agents. The sulfonyl group, in particular, has been shown to enhance bioavailability and stability in biological systems, making it a valuable component in medicinal chemistry. Additionally, the presence of the piperazine ring introduces flexibility and hydrogen bonding capabilities, which are crucial for molecular interactions in biological systems.

One of the most promising areas of research involving 3-(4-isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol is its potential as a lead compound in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The pyridine ring's ability to act as an aromatic scaffold for binding to kinase active sites makes this compound an attractive candidate for further investigation.

Furthermore, the isopropyl substitution on the piperazine ring has been shown to influence the compound's pharmacokinetic properties. This substitution enhances lipophilicity, which can improve absorption and distribution within the body. Such properties are essential for developing drugs with optimal therapeutic indices.

In terms of synthesis, 3-(4-isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol can be prepared through a multi-step process involving nucleophilic aromatic substitution and sulfonation reactions. These methods have been optimized in recent years to improve yield and purity, making large-scale production feasible for research purposes.

The compound's unique structure also lends itself to applications beyond pharmacology. For instance, its ability to form stable complexes with metal ions has been explored in coordination chemistry, suggesting potential uses in catalysis and materials science.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on 3-(4-isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol. These studies have provided insights into its binding affinities with various biological targets, paving the way for rational drug design strategies.

In conclusion, 3-(4-isopropyl-piperazine-1-sulfonyl)-pyridin-4-ol (CAS No. 1352514-67-0) represents a versatile chemical entity with significant potential across multiple disciplines. Its unique structural features, combined with recent research findings, underscore its importance as a valuable tool in contemporary chemical research.

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